5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid
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Overview
Description
5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid is an organic compound with the molecular formula C16H12N2O2. It is a derivative of nicotinic acid, where the pyridine ring is substituted with a naphthylamine group at the 5-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group of 2-nitronaphthalene is reduced to form 2-naphthylamine.
Coupling Reaction: 2-naphthylamine is then coupled with 3-chloropyridine-5-carboxylic acid under basic conditions to form the desired product.
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The naphthylamine group can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Nicotinic Acid (Niacin): A simpler derivative of pyridine-3-carboxylic acid without the naphthylamine group.
Isonicotinic Acid: Another isomer of pyridinecarboxylic acid with the carboxylic acid group at the 4-position.
2-Naphthylamine: A simpler aromatic amine without the pyridine ring.
Uniqueness: 5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid is unique due to the presence of both a naphthylamine group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(naphthalen-2-ylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)13-8-15(10-17-9-13)18-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMPKFTZDSHJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CN=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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